Mat2A-IN-2

Description

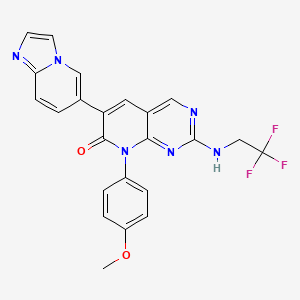

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H17F3N6O2 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

6-imidazo[1,2-a]pyridin-6-yl-8-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C23H17F3N6O2/c1-34-17-5-3-16(4-6-17)32-20-15(11-28-22(30-20)29-13-23(24,25)26)10-18(21(32)33)14-2-7-19-27-8-9-31(19)12-14/h2-12H,13H2,1H3,(H,28,29,30) |

InChI Key |

VIKZFHDLVLUENE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=C(C2=O)C4=CN5C=CN=C5C=C4)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mat2A-IN-2 and its Effect on S-adenosylmethionine (SAM) Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions essential for cellular homeostasis, gene expression, and regulation of the cell cycle.[1] In oncology, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, MAT2A has emerged as a promising therapeutic target.[2][3] Inhibition of MAT2A leads to a depletion of intracellular SAM levels, which in the context of MTAP-deleted cancers, creates a synthetic lethal environment, selectively inhibiting cancer cell proliferation.[2][3] This technical guide provides a comprehensive overview of the impact of Mat2A inhibitors on SAM levels, with a focus on the preclinical candidate Mat2A-IN-2 and other well-characterized inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Role of MAT2A in Cellular Metabolism and Cancer

MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), a pivotal molecule in cellular metabolism.[1] SAM serves as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation, signal transduction, and biosynthesis.[1] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, completing the methionine cycle.[1]

In many cancers, there is an increased demand for SAM to support rapid cell growth and proliferation.[1] A significant subset of cancers, estimated at around 15%, harbor a homozygous deletion of the MTAP gene.[2] MTAP is essential for the salvage of methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cells, MTA accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition makes these cancer cells highly dependent on sufficient levels of SAM for the remaining PRMT5 activity, creating a specific vulnerability.[2] By inhibiting MAT2A and consequently reducing SAM levels, a synthetic lethal state is induced in MTAP-deleted cancer cells, leading to their selective demise.[2][3]

Mechanism of Action of Mat2A Inhibitors

Mat2A inhibitors are allosteric modulators that bind to a site distinct from the active site of the MAT2A enzyme.[4][5] This binding event alters the enzyme's conformation, leading to a decrease in its catalytic turnover and a reduction in the production of SAM.[4] The resulting depletion of the intracellular SAM pool has profound downstream effects, most notably the further inhibition of methyltransferases like PRMT5, which are critical for RNA splicing and protein function.[2][6] This disruption of essential cellular processes ultimately leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[2]

Quantitative Effects of Mat2A Inhibitors on SAM Levels

The following tables summarize the quantitative data from preclinical studies on the effect of various Mat2A inhibitors on SAM levels in different experimental models.

Table 1: In Vitro Inhibition of Cellular SAM Levels by Mat2A Inhibitors

| Inhibitor | Cell Line | Treatment Conditions | SAM Reduction | IC50 for SAM Reduction (nM) | Reference |

| SCR-7952 | HCT116 MTAP-/- | 6 hours | Dose-dependent | 1.9 | [1][6] |

| AG-270 | HCT116 MTAP-/- | 6 hours | Dose-dependent | 5.8 | [6] |

| IDE397 | HCT116 MTAP-/- | 24 hours | Dose-dependent | 7 | [6] |

| PF-9366 | HCT116 MTAP-/- | Not specified | Not specified | 1200 | [6] |

| FIDAS-5 | OPM2 (Multiple Myeloma) | 3 days (siRNA) | Significant reduction | Not Applicable | [7] |

Table 2: In Vivo and Clinical Effects of Mat2A Inhibitors on SAM Levels

| Inhibitor | Model System | Dosing Regimen | SAM Reduction | Reference |

| SCR-7952 | HCT116 MTAP-/- xenograft tumors | 0.5 and 1 mg/kg | 53.56–68.72% (after 2 or 4 hours post final dose) | [1] |

| AG-270 | Patients with MTAP-deleted tumors | 50-200 mg once daily and 200 mg twice daily | 65-74% (plasma) | |

| AG-270 | Patients with advanced malignancies | Once daily or twice daily | 54-70% (maximal reduction in plasma) | [3][8] |

| IDE397 | Patients with MTAP-deleted tumors | Cohort 1 | 68.9% (maximal reduction in plasma) | [9] |

| IDE397 | Patients with MTAP-deleted tumors | Cohort 2 | 88.0% (maximal reduction in plasma) | [9] |

| IDE397 | Patients with MTAP-deleted tumors | Cohort 5 | 77% (mean reduction in steady state plasma) | [10] |

Experimental Protocols

General Cell Culture and Treatment with Mat2A Inhibitors

-

Cell Lines: MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116, NCI-H838, MIA PaCa-2) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Mat2A inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the Mat2A inhibitor or vehicle control (DMSO).

-

Incubation: Cells are incubated with the inhibitor for the specified duration (e.g., 6, 24, 72 hours) before being harvested for downstream analysis.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for the engraftment of human cancer cell lines.

-

Tumor Implantation: A suspension of cancer cells (e.g., HCT116 MTAP-/-) is injected subcutaneously into the flank of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: The Mat2A inhibitor is formulated for oral or intraperitoneal administration and given to the mice at specified doses and schedules (e.g., once or twice daily).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, blood and tumor tissues are collected for the analysis of SAM levels and other biomarkers.

Quantification of S-adenosylmethionine (SAM) by LC-MS/MS

This protocol provides a general framework for the sensitive and accurate measurement of SAM in biological samples.

-

Sample Preparation (Cells):

-

Harvest cells by trypsinization or scraping and wash with ice-cold PBS.

-

Lyse the cells using a suitable extraction solution (e.g., 0.1% formic acid in methanol/water).

-

Add an internal standard (e.g., deuterated SAM) to the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

Sample Preparation (Plasma/Tissue):

-

For plasma, spike with an internal standard and perform protein precipitation using a solvent like acetone or methanol.

-

For tissue, homogenize in an appropriate buffer, add an internal standard, and perform protein precipitation.

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C8 or C18 reversed-phase column is typically used for separation.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAM and its internal standard are monitored for quantification. For SAM, a common transition is m/z 399.0 → 250.1.[11]

-

-

Quantification: A calibration curve is generated using known concentrations of SAM standards. The concentration of SAM in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of Mat2A and the mechanism of action of this compound.

Caption: General experimental workflow for evaluating the effect of this compound on SAM levels.

Conclusion

The inhibition of MAT2A presents a compelling therapeutic strategy for the treatment of MTAP-deleted cancers. The data presented in this guide clearly demonstrate that Mat2A inhibitors, including the preclinical candidate this compound and others like AG-270, IDE397, and SCR-7952, effectively reduce intracellular and plasma levels of S-adenosylmethionine. This reduction in SAM is a key pharmacodynamic marker of target engagement and is directly linked to the anti-proliferative effects observed in preclinical and clinical studies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of MAT2A and the efficacy of its inhibitors. The continued development of potent and selective Mat2A inhibitors holds significant promise for advancing precision medicine in oncology.

References

- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. filecache.investorroom.com [filecache.investorroom.com]

- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]

- 6. probiologists.com [probiologists.com]

- 7. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma | Haematologica [haematologica.org]

- 8. researchgate.net [researchgate.net]

- 9. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]

- 10. media.ideayabio.com [media.ideayabio.com]

- 11. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mat2A-IN-2 on Global Histone Methylation Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Mat2A-IN-2, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), on global histone methylation patterns. We will explore the mechanism of action, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays.

Introduction: MAT2A and its Role in Epigenetic Regulation

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the post-translational modification of histones.[3][4] Histone methylation, a key epigenetic modification, plays a pivotal role in regulating chromatin structure and gene expression.[4] Dysregulation of histone methylation patterns is a hallmark of various diseases, including cancer, making the enzymes that control these processes attractive therapeutic targets.[4]

This compound and its analogs, such as PF-9366, are allosteric inhibitors that bind to MAT2A and modulate its activity, leading to a reduction in intracellular SAM levels.[5] This guide will delve into the downstream consequences of this inhibition on the global landscape of histone methylation.

Mechanism of Action of this compound

This compound functions by allosterically inhibiting MAT2A, the enzyme responsible for the sole production of SAM in most human tissues and cancers.[3][5] This inhibition leads to a depletion of the intracellular SAM pool.[1][4][6] As SAM is the obligatory cofactor for all histone methyltransferases (HMTs), a reduction in its availability directly curtails the methylation of histone proteins.[4] This disruption of the methionine cycle ultimately leads to alterations in the epigenetic landscape.[7]

Quantitative Impact on Global Histone Methylation

Inhibition of MAT2A by compounds like PF-9366 (an analog of this compound) has been shown to significantly alter global histone methylation patterns across various cell lines. The primary effect is a reduction in the levels of several key histone methylation marks.

| Histone Mark | Cell Line(s) | Observed Effect of MAT2A Inhibition | Reference(s) |

| H3K4me3 | MLLr leukemia models, Gastric cancer monocytes, Lung cancer cells | Reduction | [8][9][10] |

| H3K9me2 | Lung cancer cells | Reduction | [10][11] |

| H3K9me3 | HCT116 cells | Synergistic decrease with METTL16 depletion | [12] |

| H3K27me3 | MLLr leukemia models, Gastric cancer monocytes, Lung cancer cells, Osteosarcoma cells | Reduction | [8][9][10][12][13] |

| H3K36me3 | Lung cancer cells, HCT116 cells | Reduction | [10][11][12] |

| H3K79me1 | MLLr leukemia models | Reduction | [8] |

| H3K79me2 | MLLr leukemia models | Reduction | [8] |

| H4R3me2 | MLLr leukemia models | Reduction | [8] |

Experimental Protocols

Western Blotting for Histone Modifications

This protocol details the detection of global changes in specific histone methylation marks following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).

-

Histone Extraction (Acid Extraction):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a Triton-based lysis buffer on ice.

-

Pellet the nuclei and resuspend in 0.2 N HCl overnight at 4°C with rotation.

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

Neutralize the acid with NaOH and quantify protein concentration (e.g., using a BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H3K27me3) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.[2]

-

Wash the membrane three times with TBS-T.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the total histone H3 loading control.

-

References

- 1. Frontiers | MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection [frontiersin.org]

- 2. MAT2A (E5I7C) Rabbit mAb (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to the Downstream Consequences of Mat2A Inhibition on PRMT5 Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5), focusing on the downstream cellular effects following the inhibition of MAT2A. As the primary producer of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A plays a critical role in cellular methylation events. PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a multitude of protein substrates, is exquisitely sensitive to intracellular SAM levels. Consequently, targeting MAT2A presents a compelling therapeutic strategy to modulate the activity of PRMT5 and its downstream signaling pathways, a concept of particular significance in cancers harboring MTAP deletions. This guide provides a comprehensive overview of this mechanism, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the core biological processes.

Core Concept: The MAT2A-PRMT5 Axis and Synthetic Lethality

In a significant portion of human cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is co-deleted with the tumor suppressor gene CDKN2A[1][2]. MTAP is a crucial enzyme in the methionine salvage pathway, responsible for metabolizing methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels. MTA is a natural inhibitor of PRMT5, thus these cancer cells have a pre-existing partial inhibition of PRMT5 activity[3]. This creates a state of heightened dependency on the remaining PRMT5 function for survival, a condition known as synthetic lethality[1][4].

Inhibition of MAT2A with small molecules like Mat2A-IN-2, AG-270, or IDE397, further curtails the production of SAM, the essential cofactor for PRMT5[1][2]. The dual insult of elevated MTA and reduced SAM levels synergistically suppresses PRMT5 activity, leading to selective anti-tumor effects in MTAP-deleted cancers[4][5][6].

Quantitative Downstream Effects of MAT2A Inhibition

The inhibition of MAT2A triggers a cascade of measurable downstream effects, primarily centered on the reduction of PRMT5-mediated methylation and subsequent impacts on cell viability and tumor growth. The following tables summarize key quantitative data from preclinical studies using potent and selective MAT2A inhibitors.

| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (nM) for Cell Growth Inhibition | Reference |

| HCT-116 | Wild-Type | AG-270 | >10,000 | [4] |

| HCT-116 | Knockout | AG-270 | 260 | [4] |

| HCT-116 & MTDIA | Wild-Type | AG-270 | 228 | [4] |

| KP4 | Null | Mat2A Inhibitor | Sensitive | [3] |

| BxPC3 | Null | Mat2A Inhibitor | Sensitive | [3] |

| RT112/84 | Null | Mat2A Inhibitor | Sensitive | [3] |

| MiaPaCa-2 | Null | Mat2A Inhibitor | Sensitive | [3] |

| H647 | Null | Mat2A Inhibitor | Sensitive | [3] |

| NCI-H460 | Wild-Type | Mat2A Inhibitor | Less Sensitive | [3] |

| Biomarker | Treatment | Effect | Reference |

| Symmetric Dimethylarginine (SDMA) | AG-270 | Decreased levels in tumor biopsies | [7] |

| SDMA | IDE397 | Selective reduction in MTAP-null models | [3][8] |

| S-Adenosylmethionine (SAM) | AG-270 & MTDIA | Decreased intracellular levels | [9] |

| SAM | IDE397 | Decreased levels in plasma and tumors | [8] |

| p53 | Mat2A Inhibitor | Increased stability in MTAP-null models | [3] |

| p21 | Mat2A Inhibitor | Increased protein and mRNA expression | [3] |

| Xenograft Model | MTAP Status | MAT2A Inhibitor | Treatment Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |

| HCT-116 | Knockout | AG-270 | 200 mg/kg | Significant efficacy | [4] |

| HCT-116 | Wild-Type | AG-270 | 200 mg/kg | Little effect | [4] |

| H838 (Lung Adenocarcinoma) | Deleted | IDE397 + PRMT5 Inhibitor | Combination | Durable tumor regressions, including complete responses | [5][6] |

| BXPC3 (Pancreatic Cancer) | Deleted | IDE397 + PRMT5 Inhibitor | Combination | Durable tumor regressions, including complete responses | [5][6] |

| Patient-Derived Xenografts (Multiple Cancers) | Deleted | IDE397 | Monotherapy | TGI and tumor regressions | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: MAT2A-PRMT5 signaling pathway and the impact of this compound.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ideayabio.com [ideayabio.com]

- 3. researchgate.net [researchgate.net]

- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Mat2A-IN-2: A Novel Allosteric Inhibitor for MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2][3] In recent years, MAT2A has emerged as a promising therapeutic target, particularly in the context of cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4][5] This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][4][5] This whitepaper details the discovery and initial characterization of Mat2A-IN-2, a potent, selective, and orally bioavailable allosteric inhibitor of MAT2A. The data presented herein demonstrates the potential of this compound as a therapeutic agent for MTAP-deleted malignancies.

Introduction

The enzyme MAT2A catalyzes the conversion of methionine and ATP into SAM.[3] SAM is the principal methyl donor for the methylation of crucial biomolecules such as DNA, RNA, histones, and other proteins, thereby playing a fundamental role in the regulation of gene expression and cellular homeostasis.[1][2] The MTAP gene, which is co-deleted with the tumor suppressor gene CDKN2A in many cancers, encodes an enzyme that metabolizes 5'-methylthioadenosine (MTA).[4] In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][5] This partial inhibition sensitizes the cells to further reductions in SAM levels, creating a synthetic lethal vulnerability. By inhibiting MAT2A and consequently depleting the cellular pool of SAM, compounds like this compound can selectively target and eliminate these cancer cells.[1][5]

The discovery of this compound was the result of a structure-based drug design campaign aimed at identifying potent and selective allosteric inhibitors of MAT2A. This approach has led to the development of several clinical candidates, and this compound represents a significant advancement in this class of targeted therapies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characterization data for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Metric | Value |

| Biochemical Assay | MAT2A Enzymatic IC50 | 18 nM |

| Cellular Assay (HCT116 MTAP-/-) | Anti-proliferation IC50 | 52 nM |

| Cellular Assay (HCT116 MTAP-/-) | SAM Reduction IC50 | 250 nM |

Data presented is representative of potent MAT2A inhibitors discovered through structure-based design.[6][7]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Oral Bioavailability | 116% |

| Plasma Exposure (AUC) | 11,718 ng·h·mL⁻¹ |

Pharmacokinetic data for a lead compound from a study on orally bioavailable MAT2A inhibitors.[7]

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Model | Dosing | Tumor Growth Inhibition (TGI) |

| HCT-116 MTAP-deleted Xenograft | 20 mg/kg, daily | 60% |

Efficacy data from a preclinical study of a novel MAT2A inhibitor.[4]

Key Experimental Protocols

MAT2A Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of MAT2A.

Methodology:

-

The assay is performed in a 384-well plate format in a buffer containing 50 mM Tris (pH 8.0), 50 mM KCl, 10 mM MgCl₂, and 0.05% Brij-35.[5]

-

Recombinant human MAT2A protein (final concentration 20 µg/mL) is pre-incubated with varying concentrations of this compound (dissolved in DMSO) for 30 minutes at room temperature.[5]

-

The enzymatic reaction is initiated by the addition of substrates, ATP (100 µM final concentration) and L-Methionine (100 µM final concentration).[5]

-

The reaction is allowed to proceed for 30 minutes at room temperature.[5]

-

The amount of inorganic phosphate produced, which is directly proportional to MAT2A activity, is measured using a colorimetric detection reagent that absorbs at 630 nm.[8][9]

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Anti-Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of MTAP-deleted cancer cells.

Methodology:

-

HCT116 MTAP-/- cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a period of 72 to 96 hours.

-

Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a microplate reader.

-

The IC50 values, representing the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.

In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

-

Female athymic nude mice are subcutaneously implanted with HCT-116 MTAP-deleted tumor cells.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally once daily at a specified dose (e.g., 20 mg/kg).[4]

-

Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).[4]

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring SAM levels.

-

Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.[4]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound and its synthetic lethality in MTAP-deleted cancers.

Experimental Workflow for Inhibitor Characterization

Caption: A generalized workflow for the discovery and characterization of a MAT2A inhibitor.

Conclusion

This compound is a novel, potent, and orally bioavailable allosteric inhibitor of MAT2A with a clear mechanism of action targeting the synthetic lethal vulnerability in MTAP-deleted cancers. The initial characterization data demonstrates its potential for significant anti-tumor activity in this patient population. Further preclinical development, including comprehensive safety and toxicology studies, is warranted to advance this compound towards clinical evaluation. The targeted nature of this therapeutic approach holds great promise for precision medicine in oncology.

References

- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Understanding the allosteric inhibition of MAT2A by Mat2A-IN-2

An In-Depth Technical Guide to the Allosteric Inhibition of MAT2A

This guide provides a comprehensive overview of the allosteric inhibition of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism and a promising target in oncology. We will delve into the mechanism of action, relevant signaling pathways, quantitative data for representative inhibitors, and detailed experimental protocols for researchers, scientists, and drug development professionals. The principles and data discussed are drawn from studies of well-characterized allosteric inhibitors, serving as a model for understanding compounds such as Mat2A-IN-2.

Introduction to MAT2A and Allosteric Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, making it essential for the regulation of gene expression and cellular homeostasis.[1][3] MAT2A is widely expressed in extrahepatic tissues and is frequently deregulated in various cancers to meet the high metabolic demand of rapidly proliferating cells.[1][4][5]

A key therapeutic strategy for targeting MAT2A arises from the concept of synthetic lethality. In approximately 15% of all cancers, the gene for methylthioadenosine phosphorylase (MTAP) is deleted.[6] This deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. Consequently, these MTAP-deleted cancer cells become highly dependent on MAT2A to produce sufficient SAM for the remaining PRMT5 activity.[3][6] Inhibiting MAT2A in this context leads to a significant reduction in SAM levels, further suppressing PRMT5 activity and selectively killing the cancer cells.[3][6]

Allosteric inhibitors offer a distinct advantage by binding to a site on the enzyme that is separate from the active site.[4][7] For MAT2A, this allosteric site is located at the interface of the enzyme's homodimer structure, overlapping with the binding site of its regulatory protein, MAT2B.[4][7][8] This mode of inhibition can provide greater selectivity and unique modulatory effects compared to competitive inhibitors.

Signaling Pathway and Mechanism of Action

The inhibition of MAT2A in MTAP-deleted cancers creates a synthetic lethal scenario by disrupting the MAT2A-SAM-PRMT5 axis. The process begins with the allosteric inhibitor binding to the MAT2A dimer, which reduces the catalytic output of SAM. This depletion of SAM "starves" the enzyme PRMT5, which is already partially compromised by MTA accumulation in MTAP-deleted cells. The resulting severe inhibition of PRMT5, a key enzyme for mRNA splicing and histone methylation, leads to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[3][6]

The allosteric inhibition of MAT2A is structurally well-defined. X-ray crystallography has revealed that inhibitors like PF-9366 bind to a pocket at the interface of the two MAT2A subunits.[9][10] This binding event alters the conformation of the active site, leading to increased substrate affinity but a significantly decreased rate of enzyme turnover.[4][7] This mechanism effectively "locks" the enzyme in an inhibited state, preventing the efficient production and release of SAM.[11][12]

Quantitative Data for Representative MAT2A Inhibitors

The potency of allosteric MAT2A inhibitors has been characterized through various biochemical and cellular assays. The tables below summarize key quantitative data for several well-documented inhibitors.

Table 1: Biochemical Potency of MAT2A Inhibitors

| Compound | Biochemical IC₅₀ | Assay Type | Reference |

| This compound (Allosteric inhibitor 2) | 5 nM | Not Specified | [13] |

| AG-270 | 260 nM (Growth Inhibition) | Not Specified | [14] |

| PF-9366 | 420 nM | Chemical Assay | [12] |

| Compound 17 | 0.43 µM (430 nM) | Enzymatic Assay | [15][16] |

| Compound 28 | 25 nM | Symmetric Arginine Methylation Assay | [9] |

Table 2: Cellular Activity of MAT2A Inhibitors

| Compound | Cell Line | Genotype | Cellular IC₅₀ / IG₅₀ | Assay Type | Reference |

| This compound (Allosteric inhibitor 2) | Not Specified | MTAP-/- | 5 µM | Proliferation Assay | [13] |

| AG-270 | HCT-116 | MTAP+/+ | > 10 µM | Proliferation Assay | [14] |

| AG-270 | HT-29 (with MTDIA) | MTAP+/+ | 228 nM | Proliferation Assay | [14] |

| PF-9366 | HCT116 | Not Specified | 1.2 µM | SAM Synthesis Modulation | [9] |

| PF-9366 | Huh-7 | Not Specified | 10 µM | Antiproliferative Assay | [12] |

| Compound 17 | HCT116 | MTAP-/- | 1.4 µM | Antiproliferative Assay | [16] |

| Compound 28 | HCT116 | MTAP knockout | 250 nM | Proliferation Assay | [9] |

Experimental Protocols and Workflows

Reproducible and robust assays are critical for evaluating MAT2A inhibitors. Below are detailed methodologies for key experiments.

MAT2A Biochemical Inhibition Assay

This assay measures the enzymatic activity of MAT2A by quantifying the amount of inorganic phosphate released during the conversion of ATP and methionine to SAM.

Principle: MAT2A-catalyzed SAM synthesis produces phosphate as a byproduct. A colorimetric reagent (e.g., BIOMOL GREEN) binds to free phosphate, resulting in a color change that can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare 1x MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 100 mM KCl, 1 mM DTT).[9]

-

Dilute purified recombinant MAT2A enzyme to a working concentration (e.g., 60 ng/µl) in 1x Assay Buffer.[17]

-

Prepare substrate master mix containing ATP (final concentration e.g., 75 µM) and L-Methionine (final concentration e.g., 75 µM) in 1x Assay Buffer.[17]

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1x Assay Buffer containing a constant percentage of DMSO (e.g., 1%).[2][17]

-

-

Assay Procedure (384-well plate format):

-

Add 10 µl of the diluted test inhibitor or vehicle (for positive and blank controls) to appropriate wells.[17]

-

Add 20 µl of diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µl of 1x Assay Buffer to "Blank" wells.[17]

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.[17]

-

Initiate the enzymatic reaction by adding 20 µl of the substrate master mix to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 100 µl of Colorimetric Detection Reagent (e.g., BIOMOL GREEN).[9]

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "Blank" wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (vehicle).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Proliferation Assay

This assay determines the effect of a MAT2A inhibitor on the growth and viability of cancer cells, particularly comparing MTAP-deleted and MTAP-wildtype cell lines.

Principle: Viable, metabolically active cells reduce a reagent (e.g., Alamar blue, resazurin) into a fluorescent product. The intensity of the fluorescence is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding:

-

Culture MTAP-deleted (e.g., HCT116 MTAP knockout) and MTAP-wildtype (e.g., HCT116) cells under standard conditions.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Remove the old medium from the cell plates and add the medium containing the inhibitor or vehicle control.

-

-

Incubation:

-

Incubate the plates for an extended period to allow for effects on proliferation (e.g., 5 days).[9]

-

-

Detection:

-

Add Alamar blue reagent (or similar viability reagent) to each well at 10% of the total volume.

-

Incubate for 2-4 hours at 37°C.

-

Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the vehicle-treated control wells.

-

Plot the normalized viability against the logarithm of the inhibitor concentration to determine the IC₅₀ or IG₅₀ (concentration for 50% inhibition of growth).

-

Conclusion

The allosteric inhibition of MAT2A represents a highly promising and validated strategy for the treatment of MTAP-deleted cancers. Compounds like this compound leverage a synthetic lethal interaction by binding to a distinct regulatory site on the MAT2A enzyme, leading to a potent and selective anti-proliferative effect in cancer cells. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers working to advance this new class of targeted cancer therapeutics. Future work will likely focus on optimizing inhibitor potency, overcoming potential resistance mechanisms such as MAT2A upregulation, and exploring combination therapies to further enhance clinical efficacy.[12][18]

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note & Protocol: Mat2A-IN-2 In Vitro Enzymatic Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular transmethylation reactions. Dysregulation of MAT2A activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of Mat2A-IN-2, a potent and selective MAT2A inhibitor. The protocol is based on a luminescence-based assay that quantifies ATP consumption during the enzymatic reaction.

Signaling Pathway

Application Note: Cell-Based Proliferation Assay Using a MAT2A Inhibitor in HCT116 MTAP-/- Cells

Abstract

This application note provides a detailed protocol for assessing the anti-proliferative effects of a Methionine Adenosyltransferase 2A (MAT2A) inhibitor, exemplified here as Mat2A-IN-2, on the human colorectal carcinoma cell line HCT116 with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (MTAP-/-). The protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify cell proliferation. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.

Introduction

The co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene is a common event, occurring in approximately 15% of all human cancers.[1][2] This genetic alteration creates a specific metabolic vulnerability that can be exploited for therapeutic intervention. MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) back into methionine.[3] In MTAP-deleted cancer cells, MTA accumulates to high levels.[4]

This accumulation of MTA competitively inhibits the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including mRNA splicing.[1][3][4] To compensate for the reduced PRMT5 activity and maintain viability, these cells become highly dependent on the enzyme MAT2A, which synthesizes S-adenosylmethionine (SAM), the universal methyl donor and a required substrate for PRMT5.[4][5] This dependency establishes a synthetic lethal relationship: inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further suppression of PRMT5 activity, and ultimately, selective cancer cell death.[1][6]

This compound is a potent and selective inhibitor of MAT2A. This protocol describes its use to demonstrate selective anti-proliferative activity in HCT116 MTAP-/- cells, a well-established model for studying this synthetic lethal interaction.

Signaling Pathway

In normal (MTAP-competent) cells, the methionine salvage pathway is intact. In MTAP-deleted cells, the accumulation of MTA inhibits PRMT5. The subsequent inhibition of MAT2A with an inhibitor like this compound critically depletes SAM, leading to synergistic inhibition of PRMT5 and selective cell death.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. (Example) |

| HCT116 MTAP-/- Cells | CD Biosynsis | Custom or specific catalog |

| HCT116 WT (Parental) Cells | ATCC | CCL-247 |

| McCoy's 5A Medium | Gibco | 16600082 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco | 14190144 |

| This compound | In-house/Vendor | N/A |

| DMSO, Anhydrous | Sigma-Aldrich | D2650 |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |

| 96-well solid white, flat-bottom plates | Corning | 3917 |

Experimental Protocols

Cell Culture and Maintenance

HCT116 MTAP-/- and wild-type cells are cultured under standard sterile conditions.

-

Complete Growth Medium: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][8]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7][9]

-

Passaging:

-

Subculture cells when they reach 80-90% confluency.

-

Wash the cell monolayer once with DPBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C until cells detach.[8]

-

Neutralize trypsin with 4-6 mL of complete growth medium and collect the cell suspension.

-

Centrifuge at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[8]

-

Cell Proliferation Assay Workflow

The following workflow outlines the key steps for assessing the effect of this compound on cell proliferation.

Detailed Assay Protocol

This protocol is adapted for a 96-well plate format.

-

Cell Seeding:

-

Harvest and count HCT116 MTAP-/- and HCT116 WT cells.

-

Seed 1,000 cells per well in a volume of 100 µL of complete growth medium into solid white 96-well plates.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 1 nM to 30 µM). The final DMSO concentration in all wells should not exceed 0.1%.

-

Prepare a vehicle control (0.1% DMSO in medium).

-

Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for 6 days at 37°C with 5% CO₂.[3]

-

-

Luminescence Measurement (Day 6):

-

Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[10]

-

Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[11]

-

Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of medium in the well).[12][13]

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

Record the luminescence using a plate-reading luminometer.

-

Data Analysis and Expected Results

-

Data Normalization:

-

Subtract the average background luminescence (medium-only wells) from all experimental wells.

-

Express the data as a percentage of the vehicle-treated control wells (set to 100% viability).

-

% Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

-

-

IC₅₀ Calculation:

-

Plot the percent viability against the log-transformed concentration of this compound.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Expected Results

A potent and selective MAT2A inhibitor is expected to show significantly greater anti-proliferative activity in the HCT116 MTAP-/- cells compared to the isogenic HCT116 WT cells. This is demonstrated by a much lower IC₅₀ value in the MTAP-deleted cell line.

Table 1: Representative Anti-proliferative Activity of MAT2A Inhibitors in HCT116 Cells

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| MAT2A Inhibitor (AGI-24512) | HCT116 MTAP-/- | ~100 | [6] |

| MAT2A Inhibitor (AG-270) | HCT116 MTAP-/- | 260 | |

| MAT2A Inhibitor (SCR-7952) | HCT116 MTAP-/- | 34.4 | [3] |

| MAT2A Inhibitor (SCR-7952) | HCT116 MTAP-WT | 487.7 | [3] |

| MAT2A Inhibitor (Exemplified) | HCT116 MTAP-/- | 65.9 |

Note: The data presented are representative values from published literature for different MAT2A inhibitors and serve as a guide for expected outcomes.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability between replicate wells | Uneven cell seeding; Edge effects | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. |

| Weak luminescent signal | Low cell number; Reagent degradation | Optimize initial seeding density. Ensure proper storage and handling of CellTiter-Glo® reagents as per manufacturer's instructions.[10] |

| No significant difference between WT and MTAP-/- cells | Compound inactivity; Cell line misidentification | Verify compound activity with a biochemical assay. Confirm the MTAP status of the cell lines via Western blot or PCR. |

Conclusion

This application note details a robust and reproducible method for evaluating the selective anti-proliferative activity of MAT2A inhibitors in MTAP-deleted cancer cells. The synthetic lethal interaction between MAT2A and MTAP provides a clear therapeutic window, and this assay serves as a critical tool for the preclinical assessment and development of targeted therapies for this patient population.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.syr.edu [search.syr.edu]

- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTAP Knockout cell line (HCT 116) - CD Biosynsis [biosynsis.com]

- 8. elabscience.com [elabscience.com]

- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 10. promega.com [promega.com]

- 11. ch.promega.com [ch.promega.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

Application Note: Measurement of Intracellular S-Adenosylmethionine (SAM) Levels Following Mat2A-IN-2 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide array of biomolecules, including DNA, RNA, histones, and proteins.[1][2] The synthesis of SAM is primarily catalyzed by the enzyme Methionine Adenosyltransferase 2A (MAT2A), which uses methionine and ATP as substrates.[2][3][4] In various cancers, MAT2A is often upregulated to meet the metabolic demands of proliferating cells, making it a compelling therapeutic target.[2][4][5]

Mat2A-IN-2 is an inhibitor of MAT2A that blocks the production of SAM.[6] Accurately measuring the intracellular concentration of SAM after treatment with this compound is critical for validating its mechanism of action, determining its potency (e.g., IC50), and understanding its downstream effects on cellular methylation events.[7]

This application note provides detailed protocols for the quantification of intracellular SAM levels in cultured cells following treatment with a MAT2A inhibitor, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ELISA as primary methods.

Methionine Cycle and MAT2A Inhibition

The diagram below illustrates the central role of MAT2A in the methionine cycle and the mechanism of action for an inhibitor like this compound.

General Experimental Workflow

The process of measuring intracellular SAM involves several key stages, from cell culture to data analysis. A generalized workflow is presented below.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed cells (e.g., HCT116, A375) in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase and reach ~70-80% confluency at the time of harvest.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in culture media to achieve the desired final concentrations for a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM).

-

Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Intracellular Metabolite Extraction

This step is critical and must be performed quickly to prevent metabolite degradation.

-

Media Removal: Place the culture plate on ice. Aspirate the media completely.

-

Cell Washing: Quickly wash the cell monolayer once with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Aspirate the PBS completely.

-

Metabolism Quenching & Lysis: Add 500 µL of ice-cold extraction solution (e.g., 80:20 methanol:water) to each well.[8]

-

Cell Scraping: Scrape the cells from the plate surface into the extraction solution using a cell scraper.

-

Collection: Transfer the cell lysate/extraction solution mixture to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris and proteins.[9]

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube. This is the sample ready for analysis. Store immediately at -80°C until analysis.[8][10]

Protocol 3A: Quantification by LC-MS/MS

LC-MS/MS is the gold standard for absolute quantification due to its high sensitivity and specificity.[11][12]

-

Sample Preparation: Depending on the initial concentration, samples may need to be diluted. Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., d3-SAM) to correct for matrix effects and variations during sample processing.[13][14]

-

Chromatographic Separation:

-

Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C8 reverse-phase column suitable for separating polar metabolites.[8][11][12]

-

Mobile Phase: A typical mobile phase involves a gradient of acetonitrile and water with an additive like formic acid or ammonium acetate to improve peak shape and ionization.[8][11]

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-0.75 mL/min).[8][11]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[11][14]

-

MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for SAM and its internal standard should be optimized. A common transition for SAM is m/z 399.0 → 250.1.[13]

-

-

Data Analysis:

-

Standard Curve: Prepare a standard curve by analyzing known concentrations of pure SAM.

-

Quantification: Determine the concentration of SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalization: Normalize the final SAM concentration to the cell number or total protein concentration of the original sample.

-

Protocol 3B: Quantification by Competitive ELISA

ELISA kits for SAM are commercially available and offer a high-throughput alternative to LC-MS/MS.[15][16][17] The principle is typically a competitive immunoassay.[15][18]

-

Kit Preparation: Prepare all reagents, standards, and samples as instructed by the manufacturer's protocol. This usually involves reconstituting standards and preparing wash buffers.

-

Assay Procedure (General Steps):

-

A microplate pre-coated with a SAM conjugate is used.[10][15]

-

Add standards and prepared cell lysate samples to the appropriate wells.

-

Add an anti-SAM antibody conjugated to an enzyme (like HRP) to each well.[16][18]

-

During incubation, the free SAM in the sample competes with the SAM conjugate on the plate for binding to the antibody.[15]

-

Wash the plate to remove unbound antibody and sample components.

-

Add a substrate solution (e.g., TMB). The enzyme on the bound antibody will catalyze a color change.[16]

-

Stop the reaction with a stop solution.[16]

-

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[16][18]

-

Data Analysis: The signal is inversely proportional to the amount of SAM in the sample.[15][18] Generate a standard curve using the known standards and calculate the SAM concentration in the samples. Normalize the results to cell number or protein concentration.

Data Presentation

Quantitative data should be summarized to clearly show the effect of the inhibitor. The results are expected to show a dose-dependent decrease in intracellular SAM levels.

Table 1: Effect of this compound on Intracellular SAM Levels in HCT116 Cells after 48h Treatment

| This compound Conc. (nM) | Intracellular SAM (pmol/10^6 cells) | % of Vehicle Control | Standard Deviation |

| 0 (Vehicle) | 125.8 | 100% | ± 10.2 |

| 1 | 110.5 | 87.8% | ± 9.5 |

| 10 | 75.4 | 59.9% | ± 6.8 |

| 100 | 28.1 | 22.3% | ± 3.1 |

| 1000 | 9.7 | 7.7% | ± 1.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary based on cell line, experimental conditions, and the specific MAT2A inhibitor used. Similar trends of SAM reduction have been observed with other MAT2A inhibitors.[7][19]

References

- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]

- 9. Frontiers | MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection [frontiersin.org]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Hydrophilic-interaction Chromatography Tandem Mass Spectrometry Method for Quantitation of Serum s-Adenosylmethionine in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]

- 16. SAM(S-Adenosyl Methionine) ELISA Kit – AFG Scientific [afgsci.com]

- 17. SAM(S-Adenosyl Methionine) ELISA Kit [elkbiotech.com]

- 18. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Mat2A-IN-2 Treatment in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for cell growth, proliferation, and gene expression.[1] In cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A.[2][3] MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[3][4] This renders these cancer cells exquisitely sensitive to the reduction of SAM levels.

Mat2A-IN-2, a representative potent and selective allosteric inhibitor of MAT2A, exploits this synthetic lethal relationship. By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which in turn further inhibits PRMT5 activity.[2] This disruption of PRMT5-dependent mRNA splicing and the induction of DNA damage ultimately leads to cell death in MTAP-deficient cancer cells. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the in vivo efficacy of novel therapeutic agents like this compound.[5][6]

These application notes provide a comprehensive overview of the treatment of MTAP-deleted solid tumor PDX models with a representative MAT2A inhibitor, this compound. The included protocols and data are based on preclinical studies with well-characterized MAT2A inhibitors such as AG-270 and IDE397, which have demonstrated significant anti-tumor activity in various PDX models.[5][7][8][9]

Data Presentation

The following tables summarize the in vivo anti-tumor activity and pharmacodynamic (PD) marker modulation of a representative MAT2A inhibitor in MTAP-deleted PDX models.

Table 1: In Vivo Anti-Tumor Efficacy of a Representative MAT2A Inhibitor in MTAP-Deleted PDX Models

| PDX Model (Cancer Type) | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |

| NSCLC-PDX-1 | Vehicle | Daily Oral Gavage | - | - |

| This compound (50 mg/kg) | Daily Oral Gavage | 75% | Significant tumor growth inhibition | |

| This compound (100 mg/kg) | Daily Oral Gavage | >100% | Tumor Regression | |

| Pancreatic-PDX-1 | Vehicle | Daily Oral Gavage | - | - |

| This compound (100 mg/kg) | Daily Oral Gavage | 85% | Robust tumor growth inhibition | |

| Bladder-PDX-1 | Vehicle | Daily Oral Gavage | - | - |

| This compound (100 mg/kg) | Daily Oral Gavage | 90% | Strong anti-tumor activity | |

| Gastric-PDX-1 | Vehicle | Daily Oral Gavage | - | - |

| This compound (100 mg/kg) | Daily Oral Gavage | 80% | Significant tumor growth inhibition |

Data is representative of studies conducted with potent MAT2A inhibitors in various MTAP-deleted PDX models.[8][9]

Table 2: Pharmacodynamic Marker Modulation in MTAP-Deleted PDX Tumors Following Treatment with a Representative MAT2A Inhibitor

| PDX Model | Treatment Group | Timepoint | Tumor SAM Levels (% of Vehicle) | Tumor SDMA Levels (% of Vehicle) |

| NSCLC-PDX-1 | This compound (100 mg/kg) | 24 hours post-dose | 30% | 40% |

| Pancreatic-PDX-1 | This compound (100 mg/kg) | 24 hours post-dose | 35% | 45% |

Data is representative of pharmacodynamic studies in xenograft models treated with MAT2A inhibitors.[7]

Mandatory Visualizations

Mechanism of this compound in MTAP-deleted cancer cells.

Experimental workflow for evaluating this compound in PDX models.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the procedure for establishing and maintaining PDX models from fresh patient tumor tissue.

Materials:

-

Fresh patient tumor tissue with confirmed MTAP deletion

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

-

Sterile surgical instruments

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Animal housing facility (SPF conditions)

Procedure:

-

Tumor Tissue Preparation:

-

Collect fresh tumor tissue from consenting patients under sterile conditions.

-

Transport the tissue on ice in a suitable transport medium (e.g., RPMI-1640).

-

In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.

-

Mince the tumor tissue into small fragments of approximately 2-3 mm³.

-

-

Implantation:

-

Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.

-

Make a small incision in the skin on the flank of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with an equal volume of Matrigel.

-

Implant one tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth at least twice a week.

-

Measure the tumor dimensions (length and width) using digital calipers.

-

Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

-

-

Passaging:

-

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor.

-

Remove any necrotic areas and process the tumor for reimplantation into new host mice as described above, or for cryopreservation.

-

In Vivo Efficacy Study of this compound in PDX Models

This protocol describes the procedure for evaluating the anti-tumor activity of this compound in established PDX models.

Materials:

-

Established MTAP-deleted PDX-bearing mice with tumor volumes of 150-200 mm³

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Digital calipers

Procedure:

-

Randomization and Grouping:

-

Randomize the tumor-bearing mice into treatment groups (n=5-10 mice per group) with similar average tumor volumes.

-

Typical treatment groups include:

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 50 mg/kg)

-

Group 3: this compound (e.g., 100 mg/kg)

-

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Administer the vehicle or this compound solution to the mice via oral gavage once daily.

-

-

Monitoring:

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Measure tumor volumes 2-3 times per week.

-

-

Endpoint and Data Analysis:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the vehicle group reach a predetermined size.

-

At the end of the study, euthanize the mice and resect the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100.

-

Pharmacodynamic (PD) Marker Analysis

This protocol outlines the analysis of S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) in tumor tissue.

Materials:

-

Flash-frozen tumor tissue

-

Lysis buffer (e.g., 80% methanol)

-

Internal standards (e.g., deuterated SAM and SDMA)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Homogenize the frozen tumor tissue in ice-cold lysis buffer containing internal standards.

-

Centrifuge the homogenate at high speed to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).

-

Detect and quantify SAM and SDMA using multiple reaction monitoring (MRM) in positive ion mode.

-

Normalize the analyte peak areas to the corresponding internal standard peak areas.

-

Determine the concentration of SAM and SDMA based on a standard curve.

-

This protocol describes the detection of PRMT5 and SDMA in tumor lysates.

Materials:

-

Frozen tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize the tumor tissue in RIPA buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

This protocol outlines the in situ detection of SDMA in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody (e.g., anti-SDMA)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the FFPE tissue sections in xylene.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a suitable blocking serum.

-

Incubate the sections with the primary anti-SDMA antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections and mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of SDMA staining.

-

References

- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 7. leeds.primo.exlibrisgroup.com [leeds.primo.exlibrisgroup.com]

- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pancreatic Cancer - IDE397 - MTAP deletion - LARVOL VERI [veri.larvol.com]

Protocol for Assessing RNA Splicing Defects with Mat2A-IN-2

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction